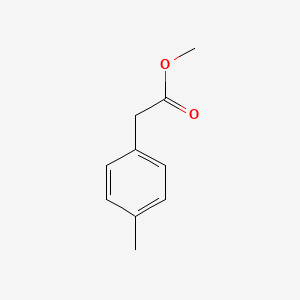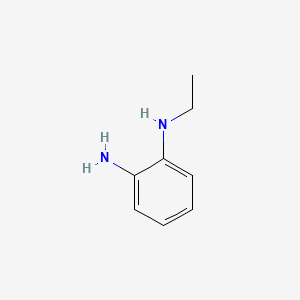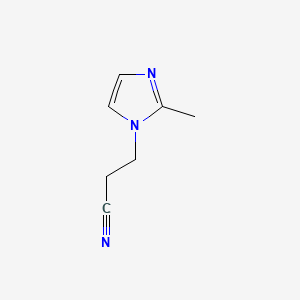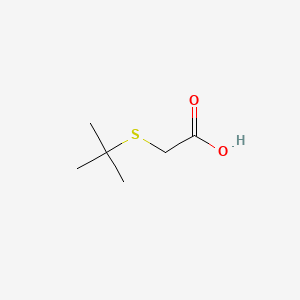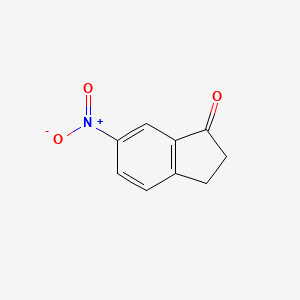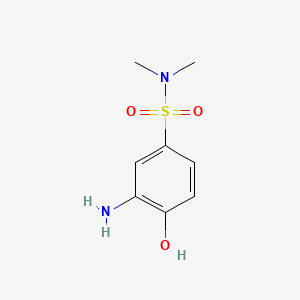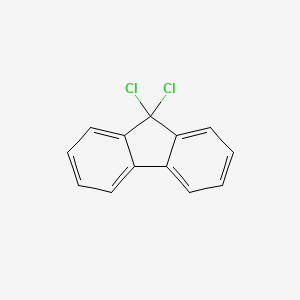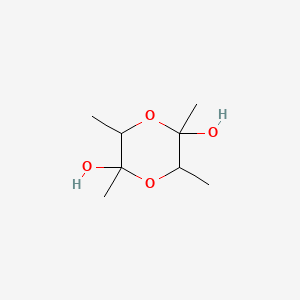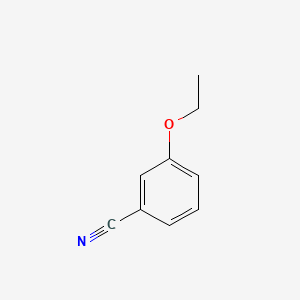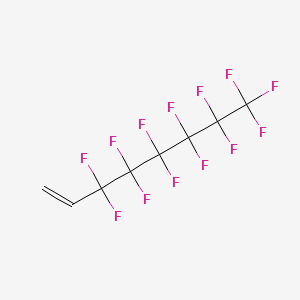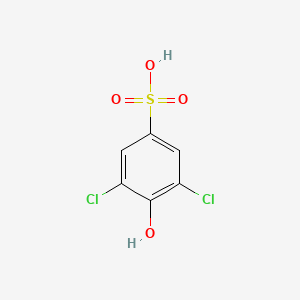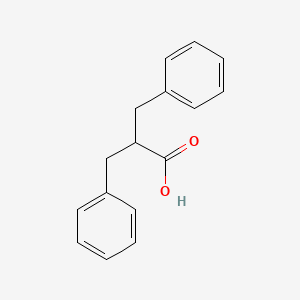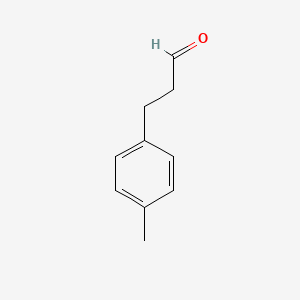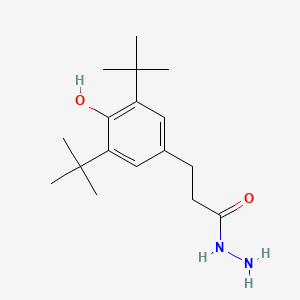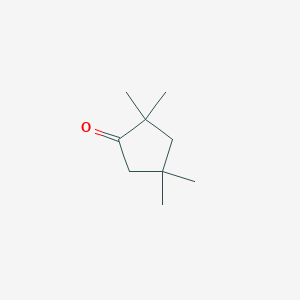
2,2,4,4-Tetramethylcyclopentanone
説明
Synthesis Analysis
The synthesis of cyclopentanone derivatives can involve various chemical reactions. For instance, the reduction of tetracyclone, a related compound, has been achieved through the use of hydrazine hydrate and hydrazine dihydrochloride in diethylene glycol, leading to the formation of tetraphenylcyclopentadiene derivatives . This method could potentially be adapted for the synthesis of 2,2,4,4-Tetramethylcyclopentanone by altering the substituents on the cyclopentanone ring.
Molecular Structure Analysis
X-ray crystallography has been utilized to establish the structure of cyclopentanone derivatives, such as the r-2,t-3,t-4,c-5-tetraphenylcyclopentanone . This technique could similarly be applied to determine the molecular structure of 2,2,4,4-Tetramethylcyclopentanone, providing detailed information on its three-dimensional conformation and the spatial arrangement of its substituents.
Chemical Reactions Analysis
Cyclopentanone derivatives undergo various chemical reactions. For example, tetracyclone reacts with C(6)F(5)Li to yield products through 1,6 and 1,2 additions, leading to the formation of phenyl and pentafluorophenyl-substituted cyclopentanones . These reactions are influenced by the substituents on the cyclopentanone ring, which could be indicative of how 2,2,4,4-Tetramethylcyclopentanone might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanone derivatives can be inferred from studies on similar compounds. For instance, the barriers to rotation of pentafluorophenyl groups in certain cyclopentanone derivatives have been investigated using variable-temperature (19)F NMR, revealing rotational barriers of 19-21 kcal mol(-1) . Additionally, photodecarbonylation of tetracyclone derivatives has been shown to produce stilbenes and tetraphenylcyclobutane, suggesting that light-induced reactions could be a relevant property for 2,2,4,4-Tetramethylcyclopentanone as well .
科学的研究の応用
Chiral Auxiliary Potential
- Optical Resolution and Chiral Applications : A study by Hoffmann and Scharf (1991) explored the optical resolution of alltrans-2,3,4,5-tetramethylcyclopentanone and its reduction to the corresponding alcohol. The resolution was carried out using the phthalate halfester method, and the configuration of the levorotatory enantiomer was determined. This research demonstrates the potential application of 2,2,4,4-Tetramethylcyclopentanone as a chiral auxiliary in organic synthesis (Hoffmann & Scharf, 1991).
Biological Activity
- Antibacterial and Cytotoxic Properties : A study by Perry et al. (1991) identified 4-Hydroxy-2-cyclopentenone, a compound related to 2,2,4,4-tetramethylcyclopentanone, as responsible for the antibacterial activity of an extract from Passiflora tetrandra. This compound exhibited minimum inhibitory doses against various bacteria and also showed cytotoxicity to murine leukemia cells, indicating its potential application in biomedical research and pharmaceuticals (Perry et al., 1991).
Chemical Reactions and Synthesis
- Unexpected Reaction Products : A study by Mlostoń et al. (1999) investigated the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dione under phase-transfer-catalysis conditions, which resulted in unexpected products including cyclopentanone derivatives. This research provides insight into the complex chemical behavior of 2,2,4,4-tetramethylcyclopentanone-related compounds in synthetic organic chemistry (Mlostoń et al., 1999).
Structural Analysis
- Molecular Structure Determination : In a study conducted by Koningsveld and Meurs (1977), the molecular structure of a compound closely related to 2,2,4,4-tetramethylcyclopentanone was determined using X-ray data. This type of research is fundamental for understanding the physical and chemical properties of such compounds (Koningsveld & Meurs, 1977).
Safety And Hazards
The safety data sheet for 2,2,4,4-Tetramethylcyclopentanone indicates that it is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
特性
IUPAC Name |
2,2,4,4-tetramethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDORIKSLMUURSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196989 | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclopentanone | |
CAS RN |
4694-11-5 | |
| Record name | 2,2,4,4-Tetramethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-Tetramethylcyclopentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV27DDC35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



